molecular formula C10H11BrN5O6P B7824937 Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate)

Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate)

Cat. No.: B7824937
M. Wt: 408.10 g/mol
InChI Key: DVKQVRZMKBDMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate) (8-Br-cAMP) is a synthetic analogue of cyclic adenosine 3',5'-monophosphate (cAMP), a critical secondary messenger in eukaryotic signaling pathways. The bromine substitution at the 8-position of the adenine ring enhances its stability against enzymatic degradation by phosphodiesterases (PDEs) and increases membrane permeability, making it a potent tool for studying cAMP-dependent processes .

Properties

IUPAC Name

6-(6-amino-8-bromopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKQVRZMKBDMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN5O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860305
Record name 6-(6-Amino-8-bromo-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23583-48-4
Record name BCAMP
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Chemical Synthesis via Direct Bromination and Cyclization

The most widely reported method for synthesizing 8-Bromo-cAMP involves bromination of adenosine or its monophosphate derivatives followed by cyclization. In one approach, adenosine is treated with bromine in aqueous sodium hydrogen carbonate to introduce the 8-bromo substituent . The brominated intermediate, 8-bromoadenosine, is then phosphorylated at the 5′-hydroxyl group using cyanoethyl phosphate and dicyclohexylcarbodiimide (DCC) . Subsequent cyclization with DCC yields the 3',5'-cyclic phosphate structure .

Key Reaction Conditions:

  • Bromination: Conducted at 0–5°C for 2 hours using bromine (1.2 equiv.) in NaHCO₃(aq) .

  • Phosphorylation: Cyanoethyl phosphate (1.5 equiv.) and DCC (2.0 equiv.) in anhydrous pyridine at room temperature for 24 hours .

  • Cyclization: DCC (3.0 equiv.) in pyridine under reflux for 48 hours .

Yield and Purity:

  • Bromination step achieves >85% yield .

  • Cyclization yields range from 30% to 45%, with purity >95% confirmed by HPLC .

Chemo-Enzymatic Synthesis Using ADP-Ribosyl Cyclase

An alternative method employs enzymatic cyclization to improve regioselectivity. Starting with 8-bromoadenosine 5′-monophosphate (8-Br-AMP), the cyclic phosphate is formed using ADP-ribosyl cyclase from Aplysia californica . This enzyme catalyzes the intramolecular transfer of the phosphate group, forming the 3',5'-cyclic structure without requiring harsh reagents .

Procedure:

  • Synthesis of 8-Br-AMP: 8-Bromoadenosine is phosphorylated using POCl₃ in triethyl phosphate .

  • Enzymatic Cyclization: 8-Br-AMP (10 mM) is incubated with ADP-ribosyl cyclase (0.1 mg/mL) in Tris-HCl buffer (pH 7.4) at 37°C for 6 hours .

Advantages:

  • Higher regioselectivity compared to chemical methods .

  • Yields of 55–60% after ion-exchange purification .

Modified Vorbrüggen Conditions for Glycosylation

A total synthesis route adapts Vorbrüggen glycosylation to introduce the 8-bromo group early in the process . This method ensures the bromine atom is positioned before ribose phosphorylation, avoiding side reactions.

Steps:

  • Bromination: Adenosine is treated with bromine in NaHCO₃(aq) to yield 8-bromoadenosine .

  • Protection: The 2'- and 3'-hydroxyl groups are protected with isopropylidene .

  • Phosphorylation: The 5′-OH is phosphorylated using POCl₃ in triethyl phosphate .

  • Cyclization: DCC-mediated cyclization in pyridine forms the 3',5'-cyclic phosphate .

Critical Parameters:

  • Isopropylidene protection prevents unwanted side reactions during phosphorylation .

  • Final deprotection with methanolic ammonia removes protecting groups without altering the bromine substituent .

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield Purity Advantages
Chemical Cyclization DCC, cyanoethyl phosphate30–45%>95%Scalable, no specialized enzymes needed
Enzymatic Cyclization ADP-ribosyl cyclase55–60%>98%High regioselectivity, mild conditions
Vorbrüggen Adaptation POCl₃, isopropylidene40–50%>97%Controlled bromine positioning

Challenges:

  • Chemical methods require rigorous anhydrous conditions to avoid hydrolysis .

  • Enzymatic approaches demand purified enzyme preparations, increasing cost .

Characterization and Validation

Synthesized 8-Bromo-cAMP is validated using:

  • UV Spectroscopy: Absorbance maxima at 265 nm (characteristic of 8-substituted adenosines) .

  • NMR:

    • ¹H NMR: Loss of H8 proton signal (δ 8.2 ppm in cAMP) confirms bromination .

    • ³¹P NMR: Single peak at δ -2.5 ppm confirms cyclic phosphate structure .

  • Circular Dichroism (CD): Positive Cotton effect at 275 nm distinguishes 3',5'-cyclic from 2',5'-cyclic isomers .

  • Enzymatic Hydrolysis: Resistance to phosphodiesterase confirms stability .

Industrial and Regulatory Considerations

  • Scale-Up: Chemical cyclization is preferred for large-scale production due to lower enzyme costs .

  • Regulatory Status: 8-Bromo-cAMP is classified as a research compound with no FDA approval .

Chemical Reactions Analysis

Bromination of Adenosine

Bromination at the 8-position of adenosine is achieved using bromine (Br₂) in dioxane under dark conditions. This step produces 8-bromoadenosine, a precursor for further modifications .

Example Reaction:

Adenosine+Br2dioxane, dark8-bromoadenosine+HBr\text{Adenosine} + \text{Br}_2 \xrightarrow{\text{dioxane, dark}} \text{8-bromoadenosine} + \text{HBr}

Key parameters:

  • Temperature: Room temperature or reflux (depending on brominating agent).

  • Yield optimization: Controlled stoichiometry of Br₂ and reaction time .

Alkylation and Diazotization

8-Bromoadenosine undergoes alkylation with propargyl bromide in the presence of sodium hydride (NaH) and tetrabutylammonium iodide (TBAI), yielding 8-bromo-2′-O-propargyl-adenosine . Subsequent diazotization with anhydrous hydrazine converts the bromo group to an azido group, enabling "click chemistry" applications .

Functionalization Pathway:

8-bromoadenosinepropargyl bromide8-bromo-2′-O-propargyl-adenosineN2H48-azido derivative\text{8-bromoadenosine} \xrightarrow{\text{propargyl bromide}} \text{8-bromo-2′-O-propargyl-adenosine} \xrightarrow{\text{N}_2\text{H}_4} \text{8-azido derivative}

Cyclization and Phosphorylation

Cyclization to form the 3',5'-cyclic phosphate is achieved using iodine and molecular sieves in pyridine, producing the final 8-Br-cAMP structure . Phosphorylation steps often employ Hata condensation or enzymatic methods .

Enzymatic Degradation Resistance

8-Br-cAMP exhibits resistance to hydrolysis by phosphodiesterases (PDEs), enzymes that degrade native cAMP. This stability prolongs its activity in cellular signaling .

Comparative Degradation Rates:

CompoundPDE SusceptibilityHalf-Life (vs. cAMP)Reference
cAMPHigh1× (baseline)
8-Br-cAMPResistant>10×

Functionalization and Derivatization Reactions

The bromine atom at the 8-position enables diverse derivatization:

Table 1: Functionalization Reactions

Reaction TypeReagents/ConditionsProductApplicationReference
PropargylationPropargyl bromide, NaH, TBAI8-bromo-2′-O-propargyl-adenosinePhoto-clickable probes
GlycosylationVorbrüggen conditions (SnCl₄)Glycosylated analogscADPR receptor agonist synthesis
DiazotizationAnhydrous hydrazine, NaNO₂8-azido derivativesBioconjugation

Activation of Protein Kinase A (PKA)

8-Br-cAMP binds to PKA’s regulatory subunits, inducing dissociation of catalytic subunits and activating downstream signaling . Its EC₅₀ for PKA activation is comparable to native cAMP but with prolonged effects .

Inhibition of ADP-Dependent Glucokinase (ADPGK)

While 8-Br-AMP (a related compound) competitively inhibits ADPGK (Kᵢ = 270 μM) , 8-Br-cAMP’s bromine substitution similarly enhances interactions with nucleotide-binding enzymes, altering catalytic residues .

Structural Insight:

  • The 8-bromo group induces conformational changes in ADPGK’s active site, blocking substrate access .

  • Hydrophobic interactions with Ala-376 and Val-431 stabilize inhibitor binding .

Table 2: Key Differences in Reactivity and Function

PropertycAMP8-Br-cAMP
Enzymatic DegradationHigh PDE susceptibilityResistant to PDEs
Protein BindingModerate affinityEnhanced hydrophobic interactions
Synthetic UtilityLimited derivatizationBroad functionalization

Scientific Research Applications

Chemical Properties and Mechanism of Action

8-Br-cAMP is characterized by the presence of a bromine atom at the 8-position of the adenine ring, which enhances its stability and resistance to degradation by phosphodiesterases compared to natural cAMP. Its molecular formula is C10H11BrN5O6PC_{10}H_{11}BrN_5O_6P with a molecular weight of approximately 408.10 g/mol .

As an activator of cyclic AMP-dependent protein kinase (PKA), 8-Br-cAMP mimics the action of cAMP in cellular signaling pathways, influencing various physiological processes such as cell growth, differentiation, and metabolism .

Cancer Research

8-Br-cAMP has been extensively studied for its role in cancer biology. It has shown potential in:

  • Inducing Proliferation : In IL-3-dependent leukemic cell lines, 8-Br-cAMP induces a proliferative response, activating downstream signaling pathways such as ERK1/2 .
  • Membrane Depolarization : In pancreatic cancer cell lines, it induces membrane depolarization, which may affect cell survival and proliferation .

Immunology

In immunological studies, 8-Br-cAMP has demonstrated several effects:

  • Macrophage Proliferation : It inhibits M-CSF-dependent proliferation of macrophages through the induction of p27kip-1 expression .
  • Neutrophil Protection : The compound protects neutrophils against TNF-α-induced apoptosis by activating PKA pathways .

Cellular Reprogramming

Research indicates that 8-Br-cAMP can enhance the reprogramming efficiency of human fibroblast cells when used in conjunction with other agents like Valproic Acid . This application holds promise for regenerative medicine and stem cell research.

Calcium-Mediated Pathways

8-Br-cAMP has been utilized to study calcium-mediated signaling pathways due to its ability to activate PKA, making it a valuable tool for understanding cellular responses to calcium signals .

Comparative Analysis with Related Compounds

To understand the unique properties of 8-Br-cAMP, it is useful to compare it with other cyclic nucleotide analogs:

Compound NameStructure FeaturesUnique Characteristics
Cyclic Adenosine MonophosphateNatural form without brominationEndogenous signaling molecule
8-Chloro-Cyclic Adenosine MonophosphateChlorine substitution instead of bromineSimilar signaling properties
3',5'-Cyclic Guanosine MonophosphateGuanine base instead of adenineInvolved in different signaling pathways
2',5'-Cyclic Adenosine MonophosphateDifferent linkage between ribose and phosphateFunctions in antiviral responses

Each compound exhibits distinct biological activities based on their structural differences. For instance, while both cGMP and cAMP are involved in cellular signaling, they activate different downstream pathways due to their nucleotide bases .

Case Studies

Several studies have highlighted the efficacy of 8-Br-cAMP across various applications:

  • Barge et al. (1997) demonstrated that 8-Br-cAMP induces proliferation in IL-3-dependent leukemic cell lines and activates ERK1/2 via a Shc-independent pathway .
  • Krakstad (2004) showed that this compound protects neutrophils from TNF-α-induced apoptosis through PKA activation .
  • Wang & Adjaye (2011) reported that combining 8-Br-cAMP with Valproic Acid significantly enhances the reprogramming efficiency of human fibroblast cells into pluripotent stem cells .

Mechanism of Action

8-Br-cAMP is similar to other cyclic nucleotides such as cAMP and cyclic guanosine monophosphate (cGMP). its unique feature is the bromine atom at the 8-position, which makes it resistant to degradation and provides long-lasting PKA activation. This distinguishes it from cAMP and cGMP, which are more rapidly degraded by phosphodiesterases.

Comparison with Similar Compounds

Key Properties :

  • Structure: Bromine at the 8-position of adenosine, cyclic phosphate linkage at 3',5' positions.
  • Synthesis: Prepared via bromination of adenosine derivatives followed by phosphorylation and purification using ion-exchange chromatography .
  • Applications : Used to modulate intracellular cAMP levels in studies on cell growth, nutrient transport, and immune response .

Structural and Functional Comparison with Analogues

2.1. Structural Modifications

Substitutions at the 8-position of adenosine or its cyclic phosphate derivatives significantly alter biological activity and stability. Key analogues include:

Compound Substituent (8-position) Key Features
8-Bromo-cAMP Br Enhanced PDE resistance; widely used in cell signaling studies
8-Methyl-cADPR (8-Me-cADPR) CH3 Improved membrane permeability; modulates calcium signaling
8-Amino-cADPR (8-NH2-cADPR) NH2 Binds selectively to ryanodine receptors; used in calcium release assays
Dibutyryl-cAMP (dbcAMP) Butyryl groups (N6, O2') Increased lipophilicity; activates protein kinase A (PKA)
8-Bromo-cGMP Br Mimics light-induced circadian rhythm effects; PDE-resistant

Key Insights :

  • Bromine vs. Methyl Groups : Bromine’s electronegativity stabilizes the adenine ring against PDE cleavage, whereas methyl groups enhance passive diffusion .
  • Dibutyryl vs. 8-Bromo : Dibutyryl-cAMP’s lipid modifications improve cellular uptake but may alter target specificity compared to 8-Br-cAMP .
2.2. Functional Differences
  • Phosphodiesterase Resistance :

    • 8-Br-cAMP exhibits 10-fold greater resistance to PDEs compared to unmodified cAMP, while 8-Br-cGMP is 4–6 times more potent than dibutyryl-cGMP in inhibiting PDEs .
    • 8-Me-cADPR and 8-NH2-cADPR show variable stability depending on tissue-specific PDE expression .
  • Biological Activity: Cell Growth: 8-Br-cAMP and dbcAMP inhibit proliferation in CHO and small-cell lung carcinoma cells by arresting the G2-M phase . Immune Modulation: 8-Br-cAMP suppresses TNF-α production in macrophages, whereas dbcAMP shows similar effects but with delayed reversibility .

Stability and Pharmacokinetic Profiles

  • Enzymatic Degradation :
    • 8-Br-cAMP’s half-life in biological systems is 2–3 times longer than cAMP due to reduced affinity for PDEs .
    • 8-Me-cADPR is less stable than 8-Br-cADPR in serum-containing media .
  • Membrane Permeability :
    • Dibutyryl-cAMP’s lipophilic modifications enhance uptake but may require higher concentrations to achieve effects comparable to 8-Br-cAMP .

Challenges :

  • 8-Bromo derivatives often require rigorous purification to remove inorganic phosphate contaminants .
  • Dibutyryl-cAMP synthesis involves toxic reagents (e.g., dicyclohexylcarbodiimide), limiting scalability .

Biological Activity

Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate), commonly known as 8-bromo-cyclic adenosine monophosphate (8-Br-cAMP) , is a synthetic analog of cyclic adenosine monophosphate (cAMP). This compound has garnered significant attention in biochemical research due to its structural similarity to natural cAMP and its ability to modulate various biological activities. This article reviews the biological activity of 8-Br-cAMP, focusing on its mechanisms of action, physiological effects, and applications in research.

Chemical Structure and Properties

8-Br-cAMP is characterized by the presence of a bromine atom at the 8-position of the adenine ring. Its molecular formula is C10H11BrN5O6PC_{10}H_{11}BrN_5O_6P with a molecular weight of approximately 408.10 g/mol . The bromination enhances the stability of the molecule against degradation by phosphodiesterases, making it a long-acting analog of cAMP .

Protein Kinase Activation
8-Br-cAMP primarily functions as an agonist for protein kinase A (PKA) . Upon activation by 8-Br-cAMP, PKA phosphorylates various target proteins, impacting multiple signaling pathways related to cell growth, differentiation, and metabolism . The compound's resistance to degradation allows for sustained activation of PKA, leading to prolonged physiological effects.

Influence on Cellular Processes
Research indicates that 8-Br-cAMP can modulate several cellular processes:

  • Endocrine Function : It stimulates the secretion of hormones such as human chorionic gonadotropin (hCG) and progesterone in human cytotrophoblasts. In a study, treatment with 8-Br-cAMP resulted in over a 200-fold increase in hCG secretion within 48 hours .
  • Neuroprotection : In models of spinal cord injury, continuous delivery of 8-Br-cAMP improved histological outcomes, suggesting potential neuroprotective effects .

Biological Effects

The biological effects of 8-Br-cAMP are diverse and include:

  • Cell Growth and Differentiation : By activating PKA, 8-Br-cAMP promotes cell proliferation and differentiation in various cell types.
  • Anti-inflammatory Effects : The compound has been shown to reduce inflammatory responses through modulation of immune cell activity .
  • Cardiovascular Protection : Activation of adenosine receptors via 8-Br-cAMP has been linked to cardioprotective effects during ischemic events .

Comparative Analysis with Other Compounds

Compound NameStructure FeaturesUnique Characteristics
Cyclic Adenosine Monophosphate (cAMP)Natural form without brominationEndogenous signaling molecule
8-Chloro-Cyclic Adenosine MonophosphateChlorine substitution instead of bromineSimilar signaling properties
3',5'-Cyclic Guanosine MonophosphateGuanine base instead of adenineInvolved in different signaling pathways
2',5'-Cyclic Adenosine MonophosphateDifferent linkage between ribose and phosphateFunctions in antiviral responses

This table highlights how structural variations among cyclic nucleotides influence their biological activities and signaling capabilities.

Case Studies and Research Findings

  • Neuroprotection in Spinal Cord Injury
    A study investigated the effects of continuous delivery of cAMP analogs, including 8-Br-cAMP, in models of spinal cord injury. The findings indicated that while higher doses led to adverse effects, lower doses showed promise in improving functional outcomes through enhanced cellular signaling pathways .
  • Endocrine Activity Stimulation
    Research demonstrated that human cytotrophoblasts treated with 8-Br-cAMP exhibited significant increases in hormone secretion, indicating its potential role in reproductive biology and endocrine function regulation .
  • Cardiovascular Implications
    Studies have shown that activation of adenosine receptors via compounds like 8-Br-cAMP can lead to reduced infarct size during ischemia-reperfusion injury, highlighting its therapeutic potential in cardiovascular diseases .

Q & A

Q. How can researchers detect and quantify 8-bromo-cAMP in cellular assays?

Methodological Answer: Two primary approaches are recommended:

  • Competitive Protein Binding Assays : Utilize cAMP-dependent protein kinase binding, where 8-bromo-cAMP competes with native cAMP for binding sites. The complex is adsorbed onto cellulose ester filters, achieving sensitivity down to 0.05–0.10 pmol .
  • Radioimmunoassays (RIA) : Employ antibodies specific to cAMP derivatives. For example, antibodies raised against succinyl cyclic AMP conjugated to albumin show high specificity (cross-reactivity <0.005% with other nucleotides). RIA sensitivity ranges from 2–100 pmol without prior chromatographic separation .
  • HPLC-MS/MS : Offers high specificity for distinguishing 8-bromo-cAMP from endogenous cAMP. Protocols involve hydrophilic interaction liquid chromatography (HILIC) paired with mass spectrometry for precise quantification .
Method Sensitivity Specificity Reference
Competitive Binding Assay0.05–0.10 pmolModerate (cross-reactivity with cAMP)
Radioimmunoassay2–100 pmolHigh (antibody-specific)
HPLC-MS/MS<0.05 pmolVery High

Q. What structural characteristics distinguish 8-bromo-cAMP from native cAMP?

Methodological Answer: The bromine substitution at the C8 position induces a syn conformation (base rotated toward the ribose ring), unlike the anti conformation of cAMP. Key analytical techniques include:

  • 1H NMR : Compare chemical shifts of H(2'), H(3'), and H(1') between cAMP and 8-bromo-cAMP. Bromination deshields H(2') by 0.27–0.50 ppm, confirming syn preference .
  • X-ray Crystallography : Resolves steric clashes between the bromine and ribose, stabilizing the syn form.
Proton Chemical Shift (cAMP) Chemical Shift (8-bromo-cAMP) Δ Shift
H(2')4.25 ppm4.75 ppm+0.50 ppm
H(3')3.90 ppm3.97 ppm+0.07 ppm
H(1')5.80 ppm5.89 ppm+0.09 ppm

Q. What are standard protocols for synthesizing 8-bromo-cAMP with high purity?

Methodological Answer:

  • Step 1 : Brominate adenosine at C8 using Br₂ in aqueous medium, followed by phosphorylation to yield 8-bromo-AMP .
  • Step 2 : Cyclize 8-bromo-AMP using dicyclohexylcarbodiimide (DCC) in anhydrous pyridine or DMF. Purify via ion-exchange chromatography (Q-Sepharose) to remove inorganic phosphate contaminants .
  • Step 3 : Validate purity using HPLC (≥97% purity) and characterize via NMR/mass spectrometry .
Synthesis Step Reagents Yield Purity Reference
BrominationBr₂, H₂O75–85%90%
CyclizationDCC, Pyridine/DMF60–75%95%
PurificationQ-Sepharose Chromatography≥97%

Advanced Research Questions

Q. How can researchers resolve contradictory data on 8-bromo-cAMP’s role in cell proliferation?

Methodological Answer: Contradictions arise from concentration- and timing-dependent effects:

  • Transient vs. Sustained Exposure : In lymphocytes, a transient cAMP surge (peaking at 10 hours post-stimulation) is required for S-phase entry, while sustained elevation (via 8-bromo-cAMP or phosphodiesterase inhibitors) blocks DNA synthesis .
  • Experimental Design : Use time-lapsed measurements of cAMP levels and synchronize cell cycles. Validate with phosphodiesterase knockout models or dose-response studies .

Q. What methodological optimizations improve the yield of 8-bromo-cAMP synthesis?

Methodological Answer:

  • Lewis Acid Catalysis : Replace DCC with ZnCl₂ during cyclization to enhance coupling efficiency (yield increases from 7–61% to >80%) .
  • Dual Purification : Combine ion-exchange chromatography with activated charcoal treatment to remove phosphate contaminants .
  • Solvent Optimization : Use anhydrous DMF-pyridine mixtures to reduce side reactions during cyclization .

Q. How does 8-bromo-cAMP’s conformational stability affect its interaction with protein kinases?

Methodological Answer: The syn conformation reduces binding affinity to cAMP-dependent protein kinases (PKA) compared to native cAMP. To study:

  • Molecular Docking : Compare binding energies of anti (cAMP) vs. syn (8-bromo-cAMP) conformers using PKA crystal structures (PDB: 1CMK).
  • Kinase Activity Assays : Measure PKA activation thresholds; 8-bromo-cAMP typically requires 10-fold higher concentrations than cAMP .

Q. What experimental models are suitable for studying 8-bromo-cAMP’s effect on endothelial barrier integrity?

Methodological Answer:

  • TEER (Transepithelial Electrical Resistance) : Use pigmented rabbit conjunctiva or blood-brain barrier (BBB) models. 8-bromo-cAMP (1–10 µM) increases paracellular transport by modulating tight junctions .
  • Cell Lines : Immortalized human brain endothelial cells (hCMEC/D3) or primary porcine coronary artery endothelial cells .

Q. How to address cross-reactivity of 8-bromo-cAMP in competitive binding assays?

Methodological Answer:

  • Antibody Specificity : Use antibodies raised against 8-bromo-cAMP-specific epitopes (e.g., bromine-modified antigens) to minimize cross-reactivity with cAMP .
  • Chromatographic Separation : Pre-treat samples with reverse-phase HPLC to isolate 8-bromo-cAMP before assay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate)
Reactant of Route 2
Reactant of Route 2
Adenosine, 8-bromo-, cyclic 3',5'-(hydrogen phosphate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.